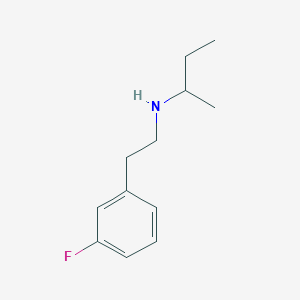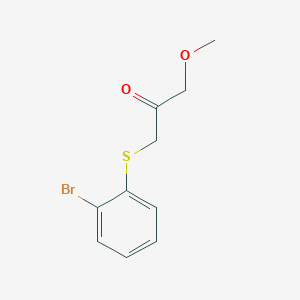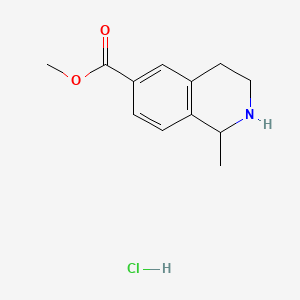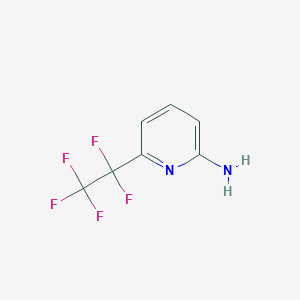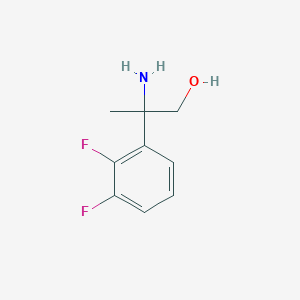
1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine is a heterocyclic compound that combines a piperazine ring with a 1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine typically involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring or the triazole moiety is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.
Scientific Research Applications
1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an antifungal, antibacterial, and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism by which 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The piperazine ring can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 1-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)piperazine
- 1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)piperazine
- 1-((1-Butyl-1H-1,2,4-triazol-5-yl)methyl)piperazine
Comparison: Compared to its analogs, 1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine exhibits unique properties due to the ethyl group on the triazole ring. This modification can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H17N5 |
|---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C9H17N5/c1-2-14-9(11-8-12-14)7-13-5-3-10-4-6-13/h8,10H,2-7H2,1H3 |
InChI Key |
WVPSCGKDIHIQOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(Piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B13527981.png)

![N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine](/img/structure/B13527989.png)
